

The Potential of MRT199665 in Immunology Research: A Technical Guide

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Compound of Interest

Compound Name: MRT199665

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Executive Summary

MRT199665 is a potent, ATP-competitive inhibitor of Microtubule Affinity-Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK) families. Its immunomodulatory potential, primarily driven by the inhibition of SIKs, is emerging as a significant area of interest. By modulating cytokine production, specifically enhancing the anti-inflammatory cytokine Interleukin-10 (IL-10), **MRT199665** presents a promising tool for investigating and potentially targeting inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of **MRT199665**'s core mechanism, quantitative data, detailed experimental protocols for its immunological assessment, and visualizations of the key signaling pathways it impacts.

Core Mechanism of Action in Immunology

MRT199665 exerts its primary immunomodulatory effects through the inhibition of Salt-Inducible Kinases (SIKs), particularly SIK1, SIK2, and SIK3. SIKs are serine/threonine kinases that play a crucial role in regulating the inflammatory responses of myeloid cells.

In the context of Toll-like receptor (TLR) signaling, such as that induced by lipopolysaccharide (LPS), SIKs act as a negative regulator of the anti-inflammatory cytokine IL-10. SIKs phosphorylate and inactivate the CREB-regulated transcription co-activator 3 (CRTC3).

Phosphorylated CRTC3 is sequestered in the cytoplasm, preventing it from co-activating the transcription factor CREB, which is essential for IL-10 gene expression.

By inhibiting SIKs, **MRT199665** prevents the phosphorylation of CRTC3. This allows CRTC3 to translocate to the nucleus, bind to CREB, and promote the transcription of IL-10. The resulting increase in IL-10 production can suppress the expression of pro-inflammatory cytokines, such as TNF- α and IL-6, thereby shifting the immune response towards a more anti-inflammatory state.^[1]

Beyond the SIK/CRTC3/IL-10 axis, **MRT199665**'s inhibition of AMPK can also influence immune cell metabolism and function, a critical aspect of immune regulation.^[2] Furthermore, its activity against MARK kinases and its impact on MEF2C phosphorylation have significant implications in the context of hematological malignancies like Acute Myeloid Leukemia (AML).^[3]

Data Presentation: Quantitative Analysis of **MRT199665** Activity

The following tables summarize the key quantitative data reported for **MRT199665**, providing a clear comparison of its potency against its primary kinase targets and its effects in cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of **MRT199665**^{[1][3][4][5][6]}

Kinase Family	Target Kinase	IC50 (nM)
MARK	MARK1	2
MARK2	2	
MARK3	3	
MARK4	2	
SIK	SIK1	110
SIK2	12	
SIK3	43	
AMPK	AMPK α 1	10
AMPK α 2	10	

IC50 values represent the concentration of **MRT199665** required to inhibit 50% of the kinase activity in vitro.

Table 2: Cellular Activity of **MRT199665** in Immunological and Cancer Models[1][3]

Cell-Based Assay	Cell Line(s)	Treatment Conditions	Observed Effect	Quantitative Metric
IL-10 Production	Macrophages	1 μ M MRT199665 pre-treatment for 1h, followed by 100 ng/mL LPS stimulation for up to 24h	Increased IL-10 mRNA and protein secretion	-
MEF2C Phosphorylation Inhibition	OCI-AML2, MOLM-13	10 nM - 1000 nM MRT199665 for 12h	Dose-dependent reduction in pS222 MEF2C	>40% reduction at 10 nM
Leukemia Cell Growth Inhibition	MEF2C-activated AML cell lines (OCI-AML2, MV4-11, MOLM-13, Kasumi-1)	1 nM - 100 μ M MRT199665 for 48h	Reduced leukemia cell growth	Mean IC50: 26 \pm 13 nM
AML cell lines lacking MEF2C (NB-4, HEL, HL-60, U937)	1 nM - 100 μ M MRT199665 for 48h	Reduced leukemia cell growth	Mean IC50: 990 \pm 29 nM	

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the immunological effects of **MRT199665**.

In Vitro LPS-Stimulated Cytokine Production in Macrophages

This protocol details the treatment of a macrophage cell line (e.g., RAW 264.7) with **MRT199665** followed by LPS stimulation to measure cytokine production.

Materials:

- RAW 264.7 macrophage cell line
- DMEM complete medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
- **MRT199665** (stock solution in DMSO)
- Lipopolysaccharide (LPS) from E. coli
- Phosphate-Buffered Saline (PBS)
- 96-well cell culture plates
- ELISA kits for IL-10, TNF- α , and IL-6
- Reagents for RNA extraction and qRT-PCR (optional)

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2×10^5 cells/well in 100 μ L of complete DMEM and incubate overnight at 37°C in a 5% CO₂ incubator.
- **MRT199665** Pre-treatment: Prepare serial dilutions of **MRT199665** in complete DMEM. The final DMSO concentration should be kept below 0.1%. A common starting concentration for **MRT199665** is 1 μ M.^[1] Remove the old media from the cells and add 100 μ L of media containing the desired concentration of **MRT199665** or vehicle control (DMSO). Incubate for 1 hour at 37°C.
- LPS Stimulation: Prepare a 2X stock of LPS (e.g., 200 ng/mL) in complete DMEM. Add 100 μ L of the LPS stock to each well to achieve a final concentration of 100 ng/mL.^[1]
- Incubation: Incubate the plate for a desired time period. For cytokine protein measurement, 18-24 hours is a typical incubation time. For mRNA analysis, a shorter incubation of 4-6 hours may be optimal.
- Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis by ELISA.

- Cytokine Measurement: Perform ELISA for IL-10, TNF- α , and IL-6 according to the manufacturer's instructions.
- (Optional) RNA Analysis: For mRNA analysis, lyse the cells after the incubation period and perform RNA extraction followed by qRT-PCR for the genes of interest.

Western Blot for Phospho-CRTC3 Inhibition

This protocol describes the detection of changes in the phosphorylation status of the SIK substrate CRTC3 in response to **MRT199665** treatment.

Materials:

- Macrophage cell line (e.g., RAW 264.7) or primary macrophages
- **MRT199665** (stock solution in DMSO)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-CRTC3 (e.g., Ser329), anti-CRTC3, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescence detection reagent

Procedure:

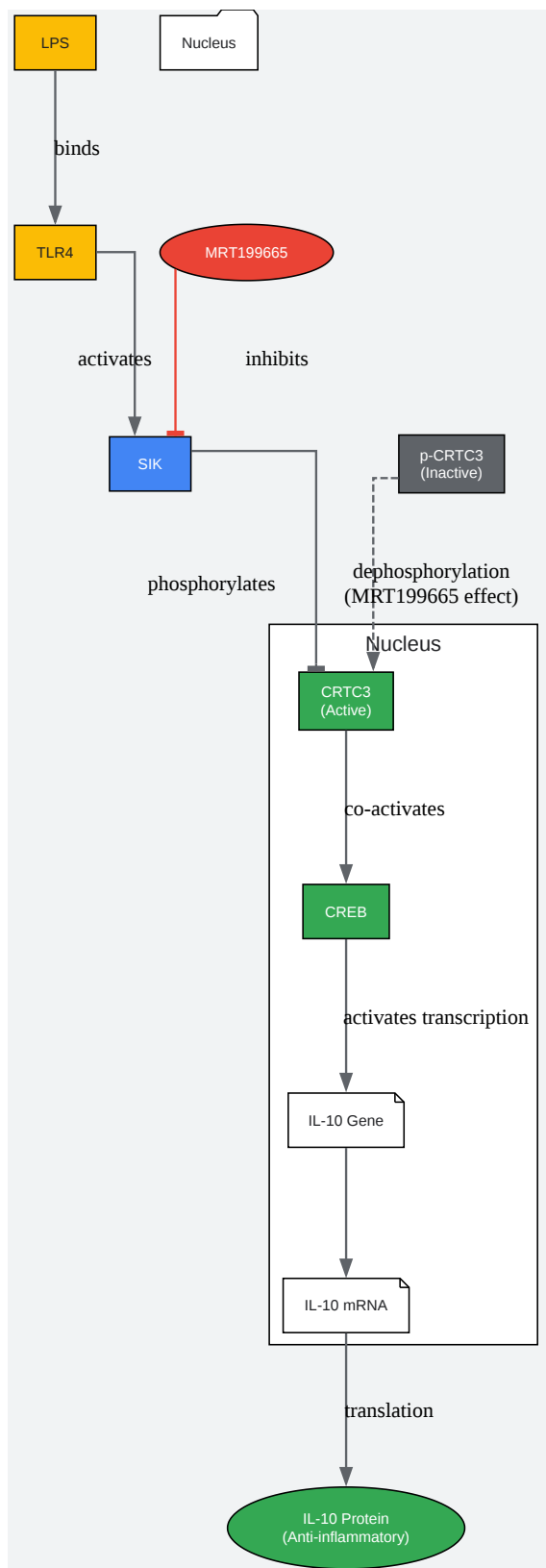
- Cell Culture and Treatment: Culture macrophages in 6-well plates until they reach 80-90% confluency. Treat the cells with the desired concentrations of **MRT199665** (e.g., 10 nM, 100 nM, 1 μ M) or vehicle control for 1-2 hours.

- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
 - Separate the proteins by electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-phospho-CRTC3 antibody overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and detect the signal using a chemiluminescence reagent.
- Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total CRTC3 and a loading control like GAPDH to ensure equal protein loading.

Visualizations of Signaling Pathways and Experimental Workflows

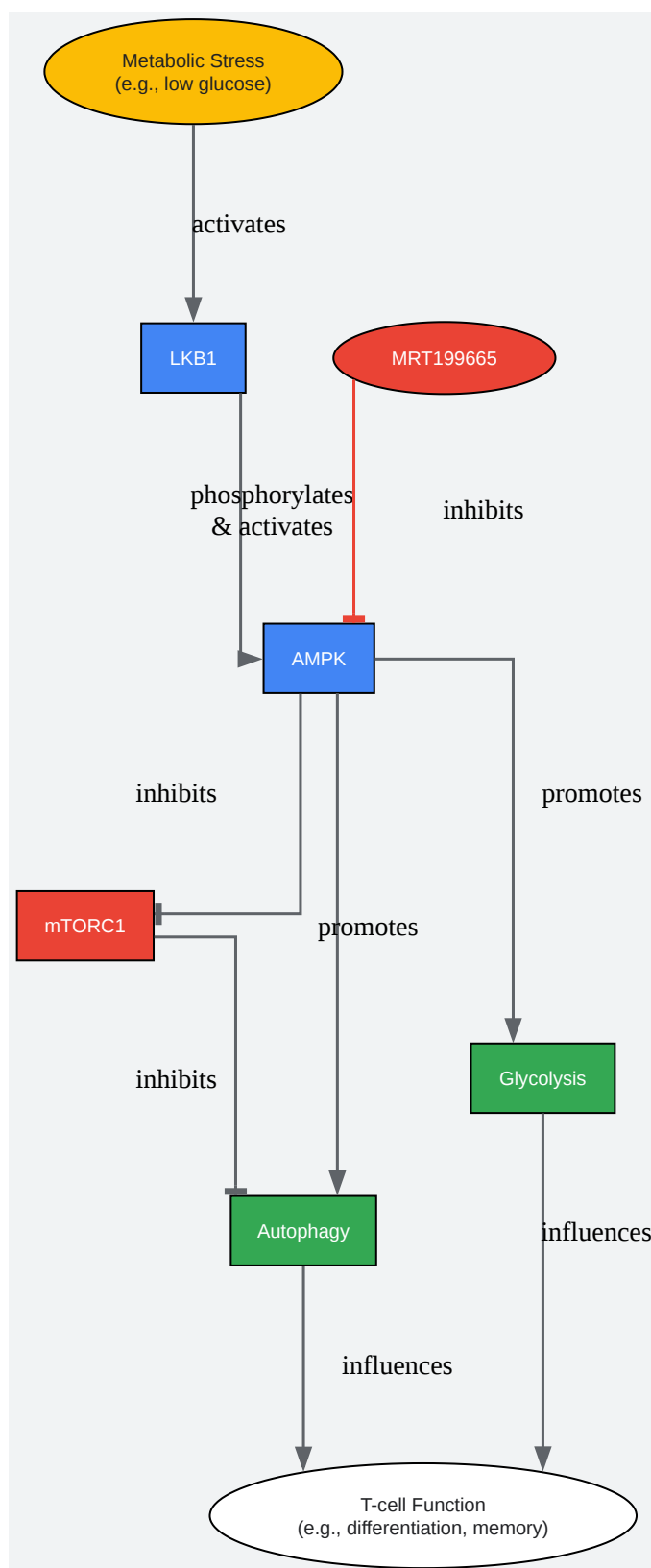
Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by **MRT199665**.



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Caption: **MRT199665** inhibits SIK, leading to increased IL-10 production.

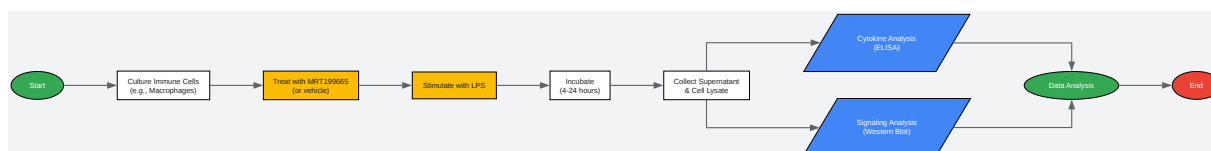


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Caption: **MRT199665** can inhibit AMPK, impacting immune cell metabolism.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro immunomodulatory effects of **MRT199665**.



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Caption: Workflow for in vitro analysis of **MRT199665**'s immunomodulatory effects.

Conclusion and Future Directions

MRT199665 is a valuable research tool for dissecting the roles of MARK, SIK, and AMPK kinases in immunology. Its ability to potently and selectively inhibit these kinases, particularly the SIK family, provides a means to investigate the downstream consequences on cytokine production and immune cell function. The enhancement of IL-10 production positions **MRT199665** as a compound of interest for studies on inflammatory and autoimmune diseases.

Future research should focus on a more comprehensive characterization of **MRT199665**'s effects on a wider range of immune cell types, including T-cell subsets, dendritic cells, and neutrophils. In vivo studies in relevant animal models of inflammatory diseases are crucial to validate the in vitro findings and to assess the therapeutic potential of targeting these pathways. Furthermore, a deeper understanding of the interplay between SIK and AMPK inhibition in the context of immunometabolism will be essential for a complete picture of **MRT199665**'s immunomodulatory profile. The detailed protocols and pathway visualizations

provided in this guide offer a solid foundation for researchers to explore the multifaceted potential of **MRT199665** in the field of immunology.

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